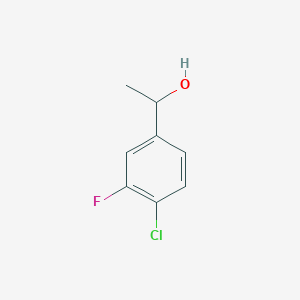

1-(4-Chloro-3-fluorophenyl)ethan-1-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(4-chloro-3-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEKSJQGYVLAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Versatile Chiral Building Block in Advanced Organic Synthesis

1-(4-Chloro-3-fluorophenyl)ethan-1-ol serves as a crucial chiral building block, a molecule that can be incorporated into a larger, more complex structure, imparting its inherent chirality. This is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers are often responsible for the desired therapeutic effects. The presence of the chloro and fluoro substituents on the phenyl ring provides chemists with strategic handles for further functionalization through various cross-coupling reactions, enhancing its versatility in the construction of diverse molecular architectures.

The utility of such halogenated building blocks is well-established in modern organic synthesis. The strategic incorporation of halogens like chlorine and fluorine allows for precise control over a molecule's electronic properties, reactivity, lipophilicity, and metabolic stability. These characteristics are critical for modulating the bioactivity of drug candidates and optimizing their pharmacokinetic profiles.

Stereochemical Attributes and Enantiomeric Forms in Chemical Research

The central carbon atom bonded to the hydroxyl group in 1-(4-chloro-3-fluorophenyl)ethan-1-ol is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-1-(4-chloro-3-fluorophenyl)ethan-1-ol and (S)-1-(4-chloro-3-fluorophenyl)ethan-1-ol. These enantiomers can exhibit distinct biological activities and physical properties.

The synthesis of enantiomerically pure forms of such chiral alcohols is a key focus of chemical research. A common and effective method is the asymmetric reduction of the corresponding prochiral ketone, 4-chloro-3-fluoroacetophenone. This transformation can be achieved using various catalytic systems, including biocatalysts, which often provide high enantioselectivity. For instance, methods involving dynamic kinetic resolution (DKR) employing lipases have been successfully applied to structurally related compounds, achieving high yields and enantiomeric excess (ee > 99%). vulcanchem.com

The (R)-enantiomer, in particular, is recognized as a member of the halogenated chiral alcohol class. vulcanchem.com The specific spatial arrangement of the substituents around the chiral center is critical for its interaction with biological targets or chiral catalysts. vulcanchem.com The distinct properties of each enantiomer make them valuable as separate entities in the synthesis of stereochemically defined target molecules.

An Overview of Research Trajectories for Halogenated Phenylethanols

Chemo-Catalytic and Stoichiometric Synthetic Approaches

The primary routes to chiral this compound involve either the asymmetric reduction of the corresponding prochiral ketone, 1-(4-chloro-3-fluorophenyl)ethan-1-one, or the stereocontrolled formation of a key carbon-carbon bond. These methods leverage chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.

Asymmetric Reduction of 1-(4-Chloro-3-fluorophenyl)ethan-1-one and Related Ketones

The most direct and widely employed method for synthesizing chiral secondary alcohols is the asymmetric reduction of the parent ketone. This transformation can be achieved with exceptional levels of enantioselectivity using various catalytic systems.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the reduction of prochiral ketones. nih.gov This technique typically utilizes a stable and readily available hydrogen donor, such as a formic acid/triethylamine (HCOOH/TEA) azeotrope or isopropanol (B130326), in conjunction with a chiral transition metal catalyst. nih.gov Ruthenium(II) complexes are particularly prominent in this field. researchgate.net

The mechanism of these reactions is well-established, involving an outer-sphere hydrogen transfer from a metal-hydride species to the ketone via a six-membered ring transition state. nih.gov The stereochemical outcome is dictated by the chiral environment created by the catalyst's ligands, which favors one transition state over the other. acs.org While specific studies on 1-(4-chloro-3-fluorophenyl)ethan-1-one are not extensively documented, the high efficacy of these catalytic systems on structurally similar halogenated acetophenones demonstrates the viability of this approach. For instance, 4'-chloroacetophenone (B41964) can be reduced with high yield and enantioselectivity using such methods. nih.gov

| Substrate | Catalyst System | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 4'-Chloroacetophenone | Ru(II)-TsDPEN | HCOOH/TEA | ~80 | ~98 (S) | nih.gov |

| 2'-Fluoroacetophenone (B1202908) | (R)-MeCBS / DEANB | Borane (B79455) | 96 | 98 (R) | lookchem.com |

| Acetophenone (B1666503) | Ru(II)-TsDPEN | Isopropanol / KOH | 95 | 97 (S) | acs.org |

This table presents data from analogous substrates to demonstrate the expected efficacy of the synthetic methods for 1-(4-chloro-3-fluorophenyl)ethan-1-one.

The success of enantioselective reductions hinges on the design of the chiral catalyst.

Chiral Metal Complexes: Half-sandwich Ru(II) complexes bearing N-tosylated-1,2-diphenylethylenediamine (TsDPEN) ligands are among the most successful catalysts for the ATH of aromatic ketones. nih.govresearchgate.net The combination of the metal center, the chiral diamine ligand, and an η6-arene ligand creates a well-defined chiral pocket that effectively differentiates the enantiotopic faces of the ketone substrate. acs.org N-alkylation of the TsDPEN ligand can further modulate the catalyst's activity and selectivity. acs.org

Organocatalysts: In addition to metal-based systems, organocatalysis offers a metal-free alternative for asymmetric reductions. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (like borane-dimethyl sulfide (B99878) or catecholborane), is a prominent example. organic-chemistry.orgwikipedia.org This method is known for its high enantioselectivity across a broad range of ketones. tcichemicals.com The catalyst, generated in situ from a chiral amino alcohol, coordinates with both the borane and the ketone, organizing the transition state to achieve a highly stereoselective hydride transfer. organic-chemistry.org The successful reduction of 2'-fluoroacetophenone to its corresponding alcohol with 98% enantiomeric excess highlights the power of this method for halogenated ketones. lookchem.com More recent developments include the use of bifunctional thiourea-amine organocatalysts with catecholborane, which have shown excellent yields and enantioselectivity for various aryl ketones. nih.gov

Diastereoselective and Enantioselective Carbon-Carbon Bond Forming Reactions

An alternative strategy for constructing this compound involves the stereoselective formation of the C-C bond between the aromatic ring and the ethyl alcohol moiety. This is typically achieved through the addition of a methyl nucleophile to a carbonyl group on the aromatic precursor, such as 4-chloro-3-fluorobenzaldehyde (B1349764).

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org

In a potential synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a derivative of 4-chloro-3-fluorobenzoic acid. researchgate.net The resulting N-acyl oxazolidinone could then undergo a diastereoselective reaction. For instance, conversion to a chiral enolate followed by reaction with a methylating agent would establish the stereocenter. Subsequent removal of the auxiliary would yield the desired chiral alcohol. This approach is powerful for creating contiguous stereocenters, as seen in asymmetric aldol (B89426) reactions. wikipedia.org While this specific application is not widely reported, the principles of auxiliary-controlled synthesis are well-established for creating α-chiral carboxylic acid derivatives, which can be subsequently reduced to the target alcohol. nih.gov

The direct enantioselective addition of an organometallic reagent to a carbonyl group offers the most atom-economical route to a chiral alcohol. This approach requires a chiral catalyst or ligand that can control the facial selectivity of the nucleophilic attack on the aldehyde. The addition of methylmagnesium bromide (a Grignard reagent) or dimethylzinc (B1204448) to 4-chloro-3-fluorobenzaldehyde in the presence of a chiral ligand, such as a chiral amino alcohol or a derivative of tartaric acid, is a plausible strategy.

While Grignard reagents are highly reactive, controlling their enantioselective additions can be challenging. Organozinc and organoaluminum reagents often provide higher levels of enantioselectivity in the presence of suitable chiral ligands. mdpi.com These catalytic systems generate a chiral environment around the aldehyde's carbonyl group, guiding the incoming methyl group to one of the two enantiotopic faces. Although specific examples for 4-chloro-3-fluorobenzaldehyde are scarce, the methodology has been successfully applied to a wide range of other aromatic aldehydes, achieving high yields and enantioselectivities. mdpi.com

Functional Group Interconversions and Derivatization Strategies

Once the chiral alcohol this compound is obtained, it can be further modified through various functional group interconversions and derivatization reactions to generate a diverse range of valuable molecules. The hydroxyl group of a secondary benzylic alcohol is a versatile handle for numerous chemical transformations.

Interconversion to Halides and Other Leaving Groups: The hydroxyl group is a poor leaving group, but it can be readily converted into a better one, such as a halide or a sulfonate ester. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into the corresponding chloride or bromide, respectively. Alternatively, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine, yields sulfonate esters (tosylates or mesylates). These derivatives are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups with inversion of stereochemistry (Sₙ2 mechanism).

Derivatization of the Hydroxyl Group: The hydroxyl group can be derivatized to form ethers, esters, and other functional groups. For instance, Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be employed to synthesize various ethers. Esterification, through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides or anhydrides), is another common derivatization. These ester derivatives can be useful for protecting the alcohol functionality or for modulating the biological activity of the parent molecule.

Biocatalytic Pathways for Enantioselective Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, with their inherent stereoselectivity, can catalyze reactions with high enantiomeric purity under mild conditions.

Enzymatic Reduction of Ketone Precursors Using Oxidoreductases

The most direct biocatalytic route to enantiomerically pure this compound is the asymmetric reduction of its corresponding prochiral ketone precursor, 4-chloro-3-fluoroacetophenone. This transformation is efficiently catalyzed by a class of enzymes known as oxidoreductases, particularly alcohol dehydrogenases (ADHs). These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH), as a hydride source for the reduction.

Whole-cell biotransformations offer several advantages, including the in-situ regeneration of expensive cofactors, which is a significant economic benefit. Genetically engineered microorganisms, such as Escherichia coli or baker's yeast (Saccharomyces cerevisiae), can be programmed to overexpress specific alcohol dehydrogenases that exhibit high activity and selectivity towards 4-chloro-3-fluoroacetophenone.

For instance, recombinant E. coli cells expressing an ADH from a microorganism known for its stereoselective ketone reduction capabilities can be employed. The reaction is typically carried out in an aqueous buffer, often with a co-substrate like glucose or isopropanol to facilitate cofactor regeneration. The choice of microorganism and the specific ADH is crucial, as different enzymes can exhibit opposite stereoselectivities (either Prelog or anti-Prelog), leading to the formation of either the (R)- or (S)-enantiomer of the alcohol. Research on the bioreduction of substituted acetophenones has shown that various microorganisms, including Rhodotorula glutinis and Serratia marcescens, can effectively reduce halogenated acetophenones to the corresponding chiral alcohols with high enantiomeric excess (ee). srce.hr

Table 1: Examples of Whole-Cell Biotransformation for the Reduction of Substituted Acetophenones

| Substrate | Biocatalyst | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| o-Bromoacetophenone | Serratia marcescens 5.4T | (S)-1-(o-bromophenyl)ethanol | 49 | 99 | srce.hr |

| o-Chloroacetophenone | Serratia marcescens 5.4T | (S)-1-(o-chlorophenyl)ethanol | 61 | >99 | srce.hr |

| 4'-Chloroacetophenone | Various plant tissues | (R) or (S) | up to 80 | up to 98 |

For applications requiring higher purity and more defined reaction conditions, isolated and purified alcohol dehydrogenases are often preferred. The use of purified enzymes eliminates potential side reactions from other cellular components. Several ADHs, both from wild-type organisms and those improved through protein engineering, are commercially available or can be produced recombinantly.

The reaction setup for isolated enzyme catalysis typically involves the purified ADH, the ketone substrate, and a stoichiometric or catalytic amount of the NADH or NADPH cofactor. A cofactor regeneration system is almost always necessary for economic viability. This can be achieved by using a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), and a corresponding co-substrate (glucose or formate). ADHs from organisms like Lactobacillus brevis and Thermoanaerobacter sp. have shown high enantioselectivity in the reduction of various acetophenone derivatives. nih.govnih.gov

Table 2: Isolated Alcohol Dehydrogenase for Asymmetric Reduction of Ketones

| Ketone Substrate | ADH Source | Product Enantiomer | Enantiomeric Excess (ee, %) | Cofactor Regeneration | Reference |

|---|---|---|---|---|---|

| Acetophenone | Thermoanaerobacter sp. | (S)-1-phenylethanol | >99.5 | 2-propanol | nih.gov |

| Halogenated acetophenones | Lactobacillus brevis | (S)-halohydrins | >99 | Not specified | nih.gov |

Lipase-Mediated Kinetic Resolution and Dynamic Kinetic Resolution

An alternative biocatalytic strategy for obtaining enantiomerically pure this compound is through the kinetic resolution of its racemic mixture. Lipases are a class of enzymes that are widely used for this purpose due to their stability in organic solvents and broad substrate specificity.

Kinetic resolution relies on the ability of a chiral catalyst, in this case, a lipase (B570770), to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other. In the context of resolving racemic this compound, lipase-catalyzed transesterification is a commonly employed method.

The mechanism of lipase-catalyzed transesterification involves the formation of a covalent acyl-enzyme intermediate. The active site of a lipase typically contains a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate). The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of an acyl donor (e.g., an ester like vinyl acetate (B1210297) or ethyl acetate). This forms a tetrahedral intermediate which then collapses to release the alcohol part of the acyl donor and forms the acyl-enzyme intermediate. Subsequently, one of the enantiomers of the racemic alcohol preferentially acts as a nucleophile, attacking the acyl-enzyme intermediate to form a new ester and regenerate the free enzyme. The other enantiomer of the alcohol remains largely unreacted. jocpr.com

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value is desirable for achieving high enantiomeric excess of both the unreacted alcohol and the ester product. The optimization of the transesterification reaction is crucial for achieving a high E-value and includes several parameters:

Lipase Source: Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) can exhibit different selectivities and activities. Screening various lipases is a common first step.

Acyl Donor: The choice of the acyl donor can significantly influence the reaction rate and enantioselectivity. Vinyl esters are often used as they produce a vinyl alcohol which tautomerizes to acetaldehyde, making the reaction irreversible.

Solvent: The nature of the organic solvent can affect the enzyme's conformation and, consequently, its activity and selectivity. Non-polar solvents like hexane (B92381) or toluene (B28343) are often preferred.

Temperature: Temperature affects the reaction rate and enzyme stability. An optimal temperature needs to be determined for each specific system.

Water Content: A small amount of water is often necessary for lipase activity, but excess water can lead to hydrolysis of the ester product.

By carefully optimizing these parameters, it is possible to achieve a highly efficient kinetic resolution of racemic this compound, yielding both enantiomers in high optical purity.

Enantiomerically Enriched Ester and Alcohol Production

The production of single-enantiomer alcohols and their corresponding esters is frequently achieved through enzymatic kinetic resolution. This technique utilizes the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

A powerful extension of this is dynamic kinetic resolution (DKR), which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Lipases, such as those from Candida rugosa and Pseudomonas fluorescens, are widely employed for these transformations. For instance, the lipase-catalyzed acylation of racemic 3-chloro-1-arylpropan-1-ols has been shown to produce enantiopure (S)-alcohols and (R)-acetates with high enantiomeric excess (ee). nih.gov

While specific data for the enzymatic resolution of this compound is not extensively documented, the successful resolution of structurally similar halo-substituted phenyl ethanols provides a strong precedent. The following table illustrates the typical outcomes of such resolutions.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Halogenated Phenyl Ethanols Note: This data is illustrative and based on resolutions of analogous compounds, not this compound.

| Enzyme Source | Substrate | Acyl Donor | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pseudomonas fluorescens Lipase | rac-3-chloro-1-(4-fluorophenyl)propan-1-ol | Vinyl acetate | (S)-alcohol | >99% | nih.gov |

| Candida rugosa Lipase | rac-3-chloro-1-phenylpropan-1-ol | Vinyl acetate | (S)-alcohol | >99% | nih.gov |

P450 Monooxygenase-Catalyzed Hydroxylation and Deracemization

Cytochrome P450 monooxygenases (P450s) are a versatile class of heme-containing enzymes known for their ability to catalyze the oxidation of a wide range of substrates, including the hydroxylation of C-H bonds. researchgate.net This capability can be harnessed for the synthesis of chiral alcohols. While direct hydroxylation of an ethylbenzene (B125841) precursor is a potential route, a more advanced application of P450s in this context could be in deracemization processes.

Deracemization is a highly efficient method for obtaining a single enantiomer from a racemic mixture, where one enantiomer is inverted to the other, allowing for a theoretical 100% yield. A potential P450-catalyzed deracemization strategy for this compound could involve a stereoselective oxidation of one enantiomer to the corresponding ketone (4-chloro-3-fluoroacetophenone), followed by a stereoselective reduction of the ketone back to the desired alcohol enantiomer. This reduction can be catalyzed by the same or a different enzyme system. P450 enzymes have been shown to catalyze the hydroxylation of various aromatic compounds, including those with halogenated substituents. researchgate.netnih.gov For instance, the P450 BM3 enzyme from Bacillus megaterium and its mutants have been engineered to hydroxylate a variety of non-natural substrates. researchgate.netnih.gov

While direct evidence for the P450-catalyzed deracemization of this compound is not available, the principles have been demonstrated for other benzylic alcohols. chemrxiv.org

Rational Design and Directed Evolution of Biocatalysts for Improved Stereoselectivity

The performance of naturally occurring enzymes is often not optimal for industrial applications involving non-natural substrates like this compound. Protein engineering techniques, namely rational design and directed evolution, are employed to enhance enzyme properties such as activity, stability, and, most importantly, stereoselectivity.

Rational Design involves making specific, knowledge-based mutations in an enzyme's active site to improve its interaction with a target substrate. This approach relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. For example, alcohol dehydrogenases (ADHs) are key enzymes for the asymmetric reduction of ketones to chiral alcohols. By modeling the substrate binding pocket, researchers can identify key amino acid residues that influence stereoselectivity and modify them to favor the production of the desired enantiomer. Engineered ADHs from organisms like Lactobacillus kefir and Thermoanaerobacter brockii have shown great promise in the stereoselective reduction of challenging ketone substrates. researchgate.netnih.govnih.govresearchgate.net

Directed Evolution , in contrast, mimics the process of natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This approach does not require prior knowledge of the enzyme's structure or mechanism. Successive rounds of mutagenesis and screening can lead to significant improvements in stereoselectivity. For instance, directed evolution has been successfully applied to ADHs for the enantioselective reduction of bulky ketones, a task for which the wild-type enzymes are often inefficient. researchgate.net

The following table presents data on the improvement of alcohol dehydrogenase stereoselectivity for the reduction of a structurally similar ketone, 2-chloro-4'-fluoroacetophenone (B45902), through enzyme engineering. nih.gov

Table 2: Asymmetric Reduction of 2-chloro-4'-fluoroacetophenone using Engineered Thermoanaerobacter pseudethanolicus Secondary Alcohol Dehydrogenase (TeSADH) Mutants

| Enzyme Variant | Conversion (%) | Product Enantiomer | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| P84S/I86A | 92 | (S) | >99 |

| ΔP84/A85G | 95 | (S) | >99 |

Chromatographic Enantioseparation Methodologies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stand as the most prevalent and versatile methods for both analytical and preparative scale enantioseparations. These methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography utilizing chiral stationary phases is another effective method for the enantiomeric separation of volatile compounds like this compound, often after derivatization to enhance volatility and thermal stability. Cyclodextrin (B1172386) derivatives are the most commonly used CSPs in chiral GC. These cyclic oligosaccharides possess a chiral cavity, and their hydroxyl groups can be derivatized to create a variety of chiral selectors with different enantioselective properties.

The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin derivative. The stability of these complexes differs for each enantiomer, leading to different retention times. The choice of the specific cyclodextrin derivative (e.g., substituted β- or γ-cyclodextrins) and the operating conditions, such as the temperature program and carrier gas flow rate, are critical for achieving baseline separation.

Table 2: Common Cyclodextrin-Based CSPs for Chiral GC

| Chiral Stationary Phase | Common Application |

|---|---|

| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Broadly applicable for various chiral compounds |

| Octakis(2,3,6-tri-O-pentyl)-γ-cyclodextrin | Separation of larger, more complex molecules |

| Heptakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-β-cyclodextrin | Enhanced selectivity for specific functional groups |

This table lists examples of CSPs and their general applications.

Diastereomeric Salt Formation and Crystallization for Chiral Enrichment

For racemic compounds that possess acidic or basic functional groups, or can be derivatized to contain them, diastereomeric salt formation is a classical and industrially viable method for chiral resolution. In the case of this compound, which is an alcohol, it can be derivatized to form an ester or an ether with an acidic handle, or it can be used to resolve a chiral acid. Alternatively, the hydroxyl group can interact with a chiral resolving agent through hydrogen bonding.

The principle involves reacting the racemic mixture with an enantiomerically pure resolving agent (e.g., a chiral acid like tartaric acid or mandelic acid, or a chiral base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other enriched in the mother liquor. The desired enantiomer can then be recovered from the crystallized diastereomeric salt by treatment with an acid or a base to break the salt.

The success of this method depends on several factors, including the choice of the resolving agent, the solvent system, the crystallization temperature, and the rate of cooling.

Table 3: Potential Chiral Resolving Agents for Alcohols

| Resolving Agent Class | Specific Examples |

|---|---|

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid |

| Chiral Amines | (-)-Brucine, (+)-Dehydroabietylamine, (R)-1-Phenylethylamine |

| Chiral Phosphoric Acids | (R)-BINOL-phosphoric acid |

This table provides examples of resolving agents that could be screened for the resolution of this compound.

Non-Chromatographic Resolution Approaches

Beyond the widely used chromatographic and diastereomeric crystallization methods, other non-chromatographic techniques offer alternative strategies for chiral resolution.

Preferential Crystallization: This method is applicable to racemic mixtures that crystallize as a conglomerate, which is a mechanical mixture of crystals of the two pure enantiomers. The process involves seeding a supersaturated solution of the racemate with crystals of one of the desired enantiomers. This induces the crystallization of that enantiomer, while the other remains in solution. The success of preferential crystallization is highly dependent on the phase diagram of the racemic system and requires careful control of supersaturation and temperature.

Membrane Separation: Chiral membrane-based separation is an emerging technology that offers the potential for continuous and energy-efficient enantioseparation. These methods utilize chiral membranes that selectively transport one enantiomer over the other. The selectivity can be achieved by incorporating chiral selectors into the membrane matrix or by using chiral polymers to construct the membrane. For aromatic alcohols, membrane systems can be designed to exploit differences in interactions, such as hydrogen bonding and hydrophobic interactions, between the enantiomers and the chiral membrane. While still an area of active research, membrane technology holds promise for the large-scale resolution of chiral compounds.

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For 1-(4-Chloro-3-fluorophenyl)ethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the molecular framework.

In a standard ¹H NMR spectrum, the protons of the ethyl group would appear as a doublet (the methyl protons, -CH₃) and a quartet (the methine proton, -CHOH), due to scalar coupling. The aromatic protons would exhibit a more complex splitting pattern due to the influence of both the chloro and fluoro substituents. The precise chemical shifts can be predicted by considering the electronic effects of these halogens.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern, allowing for clear differentiation between potential isomers.

While direct NMR analysis of enantiomers in an achiral solvent yields identical spectra, the absolute or relative stereochemistry can be determined by using chiral auxiliary agents. This can be achieved by:

Chiral Derivatizing Agents: Reacting the alcohol with a chiral agent, such as Mosher's acid, creates a mixture of diastereomers. These diastereomers have distinct NMR spectra, and analysis of the differences in chemical shifts, particularly for protons near the newly formed chiral ester linkage, can be used to assign the absolute configuration of the original alcohol.

Chiral Solvating Agents: Using a chiral solvent or a chiral lanthanide shift reagent can induce a separation of NMR signals for the two enantiomers in solution, allowing for the determination of enantiomeric excess.

¹⁹F NMR is also highly valuable for fluorinated compounds. Fluorine-19 has a nuclear spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR. wikipedia.org The chemical shift of the fluorine atom in this compound would provide confirmation of its position on the aromatic ring, as its resonance is highly dependent on the surrounding chemical environment. wikipedia.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Methyl (-CH₃) | ¹H | ~1.5 | Doublet | ~6.5 Hz |

| Methine (-CHOH) | ¹H | ~4.9 | Quartet | ~6.5 Hz |

| Aromatic (C2-H) | ¹H | ~7.4 | Doublet | ~2.0 Hz |

| Aromatic (C5-H) | ¹H | ~7.3 | Doublet of doublets | ~8.5, 2.0 Hz |

| Aromatic (C6-H) | ¹H | ~7.1 | Doublet of doublets | ~8.5, 2.0 Hz |

| Methyl (-CH₃) | ¹³C | ~25 | ||

| Methine (-CHOH) | ¹³C | ~70 | ||

| Aromatic (C1) | ¹³C | ~144 | ||

| Aromatic (C2) | ¹³C | |||

| Aromatic (C3-F) | ¹³C | |||

| Aromatic (C4-Cl) | ¹³C | ~134 | ||

| Aromatic (C5) | ¹³C | ~128 | ||

| Aromatic (C6) | ¹³C | |||

| Aromatic (C-F) | ¹⁹F | -110 to -120 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a synthesized compound and can provide structural information through analysis of fragmentation patterns.

For this compound (molecular weight: 174.60 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 174. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an isotopic peak (M+2) at m/z ≈ 176 with approximately one-third the intensity of the M⁺ peak would be characteristic.

Common fragmentation pathways for benzylic alcohols include:

Alpha-Cleavage: The most common fragmentation for alcohols, involving the loss of a methyl group (•CH₃) to form a stable, resonance-stabilized benzylic cation. This would result in a prominent peak at m/z 159.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 156. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, distinguishing it from other compounds with the same nominal mass. For instance, HRMS could confirm the formula C₈H₈ClFO from an exact mass measurement of the molecular ion. In research, HRMS is invaluable for monitoring reaction progress by detecting intermediates and byproducts, and for providing definitive evidence for the structure of the final product.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Ion Structure | Formula | Fragmentation Pathway |

| 174 | [C₈H₈ClFO]⁺• | C₈H₈ClFO | Molecular Ion (M⁺) |

| 159 | [C₇H₅ClFO]⁺ | C₇H₅ClFO | Loss of •CH₃ (Alpha-cleavage) |

| 156 | [C₈H₆ClF]⁺• | C₈H₆ClF | Loss of H₂O (Dehydration) |

| 131 | [C₇H₅F]⁺ | C₇H₅F | Loss of CO from [C₈H₅FO]⁺ |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are paramount for the non-destructive determination of the absolute configuration of enantiomers in solution.

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.us VCD provides a rich, fingerprint-like spectrum that is highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration of a chiral molecule like this compound can be determined by comparing its experimental VCD spectrum with the spectrum predicted by quantum-mechanical calculations (typically using Density Functional Theory, DFT) for a specific enantiomer (e.g., the R-enantiomer). americanlaboratory.comspectroscopyeurope.com A match between the experimental and calculated spectra confirms the absolute configuration. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the molecule is the opposite enantiomer. americanlaboratory.com This method is advantageous as it does not require crystallization or chemical derivatization. biotools.us

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are related techniques that probe electronic transitions in the UV-visible range. While the chromophore in this compound is the substituted benzene ring, the chiral center's influence on these transitions can be subtle. Nevertheless, with computational support, ECD can also be a reliable method for stereochemical assignment.

A newer technique, Photoelectron Circular Dichroism (PECD) , measures the asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule ionized by circularly polarized light. nih.gov It has been shown to be exceptionally sensitive to molecular chirality. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation and Chiral Confirmation (for derivatives or solvates, if relevant)

X-ray crystallography is considered the definitive "gold standard" for determining the three-dimensional structure of a molecule, including its absolute configuration. The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice.

For a chiral molecule, successful crystallographic analysis of a single enantiomer allows for the unambiguous assignment of its absolute stereochemistry, often using the Flack parameter. However, this compound is likely an oil or a low-melting solid, making the growth of suitable single crystals of the parent alcohol challenging.

In such cases, a common strategy is to synthesize a solid derivative. Reacting the alcohol with a suitable carboxylic acid (e.g., p-nitrobenzoic acid) or isocyanate can yield a crystalline ester or carbamate derivative. X-ray analysis of this derivative reveals the stereochemistry at the carbinol center, and by logical inference, the absolute configuration of the original alcohol is confirmed. While no crystal structure for the parent alcohol is publicly available, the structure of a related ketone derivative, 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone, has been reported, confirming the atomic connectivity and geometry of the substituted phenyl ring. nih.gov

Table 3: Summary of Spectroscopic and Structural Analysis Techniques

| Technique | Information Obtained | Application to this compound |

| NMR Spectroscopy | Atomic connectivity, chemical environment, isomeric purity, stereochemistry (with chiral agents) | Confirms the C₈H₈ClFO framework; distinguishes between isomers; determines enantiomeric excess and absolute configuration via diastereomeric derivatives. |

| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental formula (HRMS), structural fragments | Confirms molecular weight (174.60) and formula C₈H₈ClFO; analysis of fragmentation patterns supports the proposed structure. |

| Chiroptical Spectroscopy (VCD/ECD) | Absolute configuration of chiral molecules in solution | Non-destructive determination of the absolute configuration (R or S) by comparing experimental and computationally predicted spectra. |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration in the solid state | Provides definitive proof of structure and absolute stereochemistry, typically performed on a crystalline derivative (e.g., an ester). |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure, Molecular Geometry, and Conformational Isomers

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. Methods like Hartree-Fock (HF) and post-HF methods are used to solve the Schrödinger equation, providing detailed information about electronic distribution, molecular orbital energies, and geometric parameters.

For 1-(4-Chloro-3-fluorophenyl)ethan-1-ol, the electronic structure is heavily influenced by the substituents on the phenyl ring. The chlorine and fluorine atoms, being highly electronegative, act as electron-withdrawing groups through the inductive effect, which impacts the electron density of the aromatic system and the reactivity of the benzylic alcohol moiety.

The molecular geometry can be optimized to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated. The rotation around the C-C bond connecting the phenyl ring and the ethanol (B145695) group, as well as the C-O bond of the alcohol, gives rise to various conformational isomers. Computational scans of the potential energy surface can identify the most stable conformers and the energy barriers between them. In a related study on 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, computational analysis was used to determine the optimized molecular structure, providing a precedent for the types of calculations that would be informative for the target molecule. researchgate.net

Table 1: Predicted Molecular Properties of Phenyl Ethanol Analogs Note: This data is for analogous compounds, as specific experimental or computational studies on this compound are not widely available. Data is sourced from computational predictions.

| Property | 1-(4-Fluorophenyl)ethanol nih.gov | 1-(3-Fluorophenyl)ethanol nih.gov |

| Molecular Formula | C₈H₉FO | C₈H₉FO |

| Molecular Weight | 140.15 g/mol | 140.15 g/mol |

| XLogP3 | 1.5 | 1.9 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 2 | 2 |

| Polar Surface Area | 20.2 Ų | 20.2 Ų |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition State Analysis of its Formation or Chemical Transformations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. mdpi.com It is particularly effective for studying reaction mechanisms.

DFT studies could be applied to investigate the synthesis of this compound, for example, via the reduction of the corresponding ketone, 1-(4-chloro-3-fluorophenyl)ethan-1-one. matrix-fine-chemicals.com Calculations can map the entire reaction pathway, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states. researchgate.net The activation energy, derived from the energy difference between the reactant and the transition state, is a key predictor of the reaction rate.

Similarly, chemical transformations such as oxidation, dehydration, or substitution reactions involving the hydroxyl group could be modeled. For instance, a DFT analysis could elucidate the mechanism of an acid-catalyzed dehydration reaction, determining whether it proceeds through an E1 or E2 pathway by locating the relevant transition states and intermediates. Such analyses provide deep mechanistic insights that are invaluable for optimizing reaction conditions. mdpi.com

Molecular Dynamics Simulations to Explore Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in condensed phases. nih.gov An MD simulation of this compound, either in its pure liquid state or in a solution, would reveal the nature of its intermolecular interactions.

The primary interactions would include hydrogen bonding involving the hydroxyl group, which can act as both a donor and an acceptor. Additionally, dipole-dipole interactions due to the polar C-Cl, C-F, and C-O bonds, and van der Waals forces would be significant. MD simulations can quantify these interactions and describe the local molecular arrangement, such as the formation of hydrogen-bonded clusters. nih.govmdpi.com

Solvent effects are critical to a molecule's behavior in solution. nih.gov MD simulations can explicitly model the interactions between the solute and solvent molecules. By simulating this compound in various solvents (e.g., water, ethanol, hexane), one can study the solvation shell structure, calculate the solvation free energy, and understand how the solvent influences the solute's conformation and reactivity. This is particularly relevant for processes like solvolysis or for understanding solubility. nih.gov

Table 2: Types of Intermolecular Interactions Analyzed by MD Simulations

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | Strong electrostatic interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. | The hydroxyl (-OH) group is a primary site for hydrogen bonding with other molecules or solvents. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | The polar C-F, C-Cl, and C-O bonds create a significant molecular dipole, leading to these interactions. |

| π-π Stacking | Non-covalent interactions between aromatic rings. | The substituted phenyl ring can engage in stacking interactions with other aromatic molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Present between all molecules and contribute to the overall cohesive energy. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Fluorinated Ethanols

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov A QSPR model is a mathematical equation that correlates molecular descriptors (numerical representations of molecular structure) with a specific property. mdpi.com

For a class of compounds like analogous fluorinated ethanols, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. The process involves:

Assembling a dataset of compounds with known experimental property values.

Calculating a large number of molecular descriptors for each compound (e.g., topological, electronic, geometric descriptors).

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to select the most relevant descriptors and build a predictive model. mdpi.com

Validating the model's predictive power using external test sets of compounds.

Such models are valuable for screening virtual libraries of compounds to identify candidates with desired properties, thereby saving experimental time and resources. nih.gov

Prediction of Spectroscopic Parameters and Enantiomeric Excess

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts (¹H, ¹³C, ¹⁹F) of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts that typically show excellent correlation with experimental values.

Vibrational Spectroscopy (IR/Raman): The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum can be compared with experimental data to confirm the structure and assign specific vibrational modes to molecular motions. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This analysis often involves examining the molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Since this compound is a chiral molecule, predicting enantiomeric excess is also a relevant computational challenge. While direct prediction of the outcome of a specific chiral synthesis is complex, computational methods can provide insight. For example, by modeling the transition states of a reaction involving a chiral catalyst, one can calculate the energy difference between the pathways leading to the (R) and (S) enantiomers. A lower activation energy for one pathway suggests it will be favored, allowing for a qualitative or semi-quantitative prediction of which enantiomer will be produced in excess.

Role As a Key Intermediate in the Synthesis of Complex Organic Molecules

Precursor in the Stereoselective Synthesis of Chiral Amines and Amides

Chiral amines and amides are fundamental structural motifs in a vast number of pharmaceuticals and agrochemicals. acs.org The enantiopure form of 1-(4-Chloro-3-fluorophenyl)ethan-1-ol serves as an excellent starting material for the synthesis of stereochemically defined amines and amides, preserving or inverting the original stereochemistry as required.

A primary route to chiral amines from this alcohol is through nucleophilic substitution. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a nitrogen nucleophile, like ammonia, a primary amine, or an azide followed by reduction, yields the corresponding chiral amine.

A particularly powerful method for this transformation is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the direct conversion of the alcohol to a variety of nitrogen-containing functionalities with complete inversion of stereochemistry. organic-chemistry.orgnih.gov For instance, reacting the (R)-alcohol with a nucleophile like phthalimide under Mitsunobu conditions (using reagents such as triphenylphosphine and diethyl azodicarboxylate) produces the (S)-phthalimide derivative. This intermediate can then be readily converted to the (S)-primary amine via hydrazinolysis (the Gabriel synthesis). organic-chemistry.org This stereoinvertive capability is a significant advantage in asymmetric synthesis.

The resulting chiral amine, 1-(4-chloro-3-fluorophenyl)ethanamine, is a versatile precursor for a wide range of chiral amides. Acylation with various acid chlorides or carboxylic acids provides access to a library of amide compounds with a defined stereocenter.

Table 1: Synthetic Routes from this compound to Chiral Amines

| Method | Key Reagents | Stereochemical Outcome | Intermediate | Final Product |

|---|---|---|---|---|

| Leaving Group Formation & Substitution | 1. TsCl, Pyridine2. NaN₃3. H₂, Pd/C | Retention | (S)-1-(4-chloro-3-fluorophenyl)ethyl 4-methylbenzenesulfonate | (S)-1-(4-chloro-3-fluorophenyl)ethan-1-amine |

| Mitsunobu Reaction | Phthalimide, PPh₃, DEAD | Inversion | (R)-2-(1-(4-chloro-3-fluorophenyl)ethyl)isoindoline-1,3-dione | (R)-1-(4-chloro-3-fluorophenyl)ethan-1-amine |

Starting with (S)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol

Building Block for the Construction of Diverse Heterocyclic Scaffolds and Ring Systems

Heterocyclic compounds form the backbone of a majority of medicinal agents. rsc.orgrsc.org The 1-(4-chloro-3-fluorophenyl)ethyl moiety can be incorporated into various heterocyclic systems, with the synthetic journey often beginning with its conversion to the corresponding β-arylethylamine.

Tetrahydroisoquinolines via Pictet-Spengler Reaction: The Pictet-Spengler reaction is a condensation and ring-closure sequence between a β-arylethylamine and a carbonyl compound, typically catalyzed by acid. ebrary.netwikipedia.org The amine derived from this compound can serve as the key substrate for this reaction. Condensation with an aldehyde, such as formaldehyde, forms an intermediate iminium ion which then undergoes intramolecular electrophilic aromatic substitution to close the ring, yielding a substituted tetrahydroisoquinoline. thermofisher.comchemeurope.com This scaffold is present in numerous alkaloids and therapeutic agents.

Dihydroisoquinolines via Bischler-Napieralski Reaction: Another cornerstone of heterocyclic synthesis is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.commaxbrainchemistry.com The chiral amine from section 6.1 is first acylated to form an amide. Treatment of this amide with POCl₃ induces cyclization to a 3,4-dihydroisoquinoline derivative. jk-sci.com These products can be subsequently reduced to tetrahydroisoquinolines or oxidized to fully aromatic isoquinolines.

The specific substitution pattern of the 4-chloro-3-fluoro-phenyl ring directs the position of the cyclization, influencing the final structure of the heterocyclic product.

Intermediate in the Preparation of Advanced Pharmaceutical Precursors

The utility of this compound extends to the synthesis of complex precursors for active pharmaceutical ingredients (APIs), particularly in the antifungal domain. vulcanchem.com Many modern azole antifungal agents feature a core structure of a substituted 1-phenylethanol linked to a heterocyclic (e.g., imidazole or triazole) moiety. nih.gov

A common synthetic strategy involves the initial oxidation of this compound to the corresponding ketone, 1-(4-chloro-3-fluorophenyl)ethan-1-one. This ketone can then undergo α-halogenation to introduce a bromine or chlorine atom adjacent to the carbonyl group. Subsequent nucleophilic substitution with a nitrogen heterocycle, such as imidazole or 1,2,4-triazole, yields a key keto-azole intermediate. The final step is the stereoselective reduction of the ketone to the chiral alcohol, affording the core of the target antifungal agent. The use of chiral reducing agents can control the stereochemistry of the final hydroxyl group, which is often crucial for biological activity.

Table 2: Exemplary Synthetic Route to an Azole Pharmaceutical Precursor

| Step | Reaction | Key Reagents | Intermediate Product |

|---|---|---|---|

| 1 | Oxidation | PCC or Swern Oxidation | 1-(4-chloro-3-fluorophenyl)ethan-1-one |

| 2 | α-Bromination | Br₂, HBr (in AcOH) | 2-bromo-1-(4-chloro-3-fluorophenyl)ethan-1-one |

| 3 | Nucleophilic Substitution | 1H-1,2,4-Triazole, Base | 1-(4-chloro-3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one |

| 4 | Stereoselective Reduction | Chiral reducing agent (e.g., CBS catalyst) | (R/S)-1-(4-chloro-3-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol |

Application in the Synthesis of Agrochemical Intermediates and Specialty Chemicals

The structural features of this compound are highly desirable in the agrochemical industry. researchgate.net The presence of halogens often enhances the efficacy and metabolic stability of pesticides. researchgate.net Notably, substituted phenylethanol derivatives are crucial intermediates in the synthesis of conazole (triazole) fungicides, a major class of crop protection agents. google.com

A typical synthetic pathway for a triazole fungicide involves the conversion of this compound into an epoxide or a related derivative with a leaving group. This is often achieved by first converting the alcohol to the corresponding α-haloketone, as described in section 6.3, followed by reduction and subsequent base-induced cyclization to form an oxirane. This epoxide, now containing the critical 4-chloro-3-fluorophenyl group and a reactive three-membered ring, is a versatile intermediate. Ring-opening of the epoxide with 1,2,4-triazole under basic conditions installs the crucial triazole ring, leading to the core structure of many potent fungicides. This modular approach allows for the introduction of the key pharmacophores in a controlled and efficient manner.

Emerging Research Trends and Future Perspectives in the Study of 1 4 Chloro 3 Fluorophenyl Ethan 1 Ol

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance safety. For the synthesis of 1-(4-Chloro-3-fluorophenyl)ethan-1-ol and its derivatives, research is focused on reducing the use of hazardous materials and improving energy efficiency.

Key strategies include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. The future lies in substituting these with environmentally benign alternatives such as water, ionic liquids (ILs), or natural deep eutectic solvents (NADES). researchgate.net Enzymatic derivatizations, for example, can often be performed in aqueous media under mild temperature and pressure conditions. researchgate.net

Enzymatic and Biocatalytic Methods: Enzymes and whole-cell biocatalysts offer high selectivity and operate under mild conditions, significantly reducing energy consumption and waste generation. For instance, a patented method for a structurally similar compound, (R)-1-(4-fluorophenyl)ethanol, utilizes lipase (B570770) from Candida rugosa (CRL) for dynamic kinetic resolution, achieving high yields and excellent enantiomeric excess (>99% ee). vulcanchem.com This approach is highly applicable to the synthesis of enantiomerically pure this compound.

Energy-Efficient Reaction Activation: Microwave-assisted derivatization (MAD) and ultrasound-assisted derivatization (UAD) are being explored to accelerate reactions, thereby reducing reaction times and energy input compared to conventional heating methods. researchgate.net

Solvent-Free Synthesis: Mechanochemical methods, such as ball milling, represent a significant advancement in green synthesis. researchgate.net This technique can facilitate reactions in the absence of solvents, reducing waste and simplifying product purification. researchgate.net

The following table summarizes the comparison between traditional and green chemistry approaches.

| Feature | Traditional Approaches | Green Chemistry Approaches |

| Solvents | Volatile organic compounds (e.g., dichloromethane, toluene) | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions researchgate.net |

| Catalysts | Often stoichiometric, hazardous reagents | Recyclable biocatalysts (e.g., lipases), heterogeneous catalysts vulcanchem.com |

| Energy Input | High, requiring prolonged heating or cooling | Lower, utilizing microwave or ultrasound assistance researchgate.net |

| Waste Generation | Significant, including solvent and reagent waste | Minimized due to higher selectivity and atom economy researchgate.net |

Integration into Flow Chemistry and Continuous Manufacturing Processes for Scalable Production

Flow chemistry, or continuous manufacturing, is revolutionizing the production of pharmaceuticals and fine chemicals by moving from traditional batch processing to continuous streams. This technology offers enhanced safety, consistency, and scalability for the synthesis of this compound.

Advantages of integrating the synthesis of this compound into flow processes include:

Enhanced Safety: Many synthetic steps involve hazardous reagents or exothermic reactions. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior temperature control, minimizing the risk of thermal runaways. beilstein-journals.org

Improved Control and Consistency: The precise control over parameters like temperature, pressure, and residence time in a flow system leads to higher product purity and more consistent yields compared to batch reactors. beilstein-journals.orgresearchgate.net

Scalability: Scaling up production in a flow system is achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often simpler and more cost-effective than transitioning to larger batch reactors. beilstein-journals.org

Access to Novel Reaction Conditions: Flow reactors can safely operate at high temperatures and pressures, enabling new reaction pathways that are not feasible in batch processing.

The transition from batch to continuous flow for the production of this compound allows for a more streamlined, efficient, and safer manufacturing process, which is a key objective for the pharmaceutical industry. nih.gov

Exploration of Novel Catalytic Systems, including Main Group, Transition Metal, and Organocatalysis

Catalysis is at the heart of modern organic synthesis. Research into novel catalytic systems for producing this compound aims to improve efficiency, selectivity, and substrate scope.

Transition Metal Catalysis: Transition metals like palladium, rhodium, and copper are powerful catalysts for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com For fluorinated molecules, transition-metal-catalyzed C-H activation is a sustainable strategy that avoids the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov For example, palladium-catalyzed cross-coupling reactions are widely used to construct the substituted phenyl ring system found in the target molecule. beilstein-journals.orgnih.gov

Organocatalysis: This field utilizes small organic molecules to catalyze reactions, avoiding the cost and potential toxicity of metal catalysts. scienceopen.comwiley-vch.de For the synthesis of chiral alcohols like this compound, asymmetric organocatalysis is particularly valuable. For instance, highly acidic chiral N-triflyl phosphoramide has been used as a Brønsted acid catalyst for the enantioselective synthesis of chiral 1,4-enynes from propargyl alcohols, a reaction class that showcases the potential for precise stereochemical control. nih.gov

Main Group Catalysis: While less common, elements from the main group of the periodic table are being investigated as cheaper and more abundant alternatives to transition metals for certain transformations. Research in this area is still emerging but holds promise for future sustainable catalytic systems.

The table below provides a comparative overview of these catalytic systems.

| Catalyst Type | Examples | Advantages | Challenges |

| Transition Metal | Palladium (Pd), Rhodium (Rh), Copper (Cu) | High reactivity, broad substrate scope, well-established methods nih.govnih.gov | Cost, potential for toxic metal contamination in the final product, air/moisture sensitivity |

| Organocatalysis | Chiral amines, Brønsted acids, N-Heterocyclic Carbenes | Metal-free, often less sensitive to air/moisture, excellent for asymmetric synthesis scienceopen.comwiley-vch.de | Can require higher catalyst loading, substrate scope may be more limited than metals |

| Main Group | Boron, Silicon, Aluminum compounds | Low cost, high abundance, low toxicity | Generally lower reactivity and catalytic efficiency compared to transition metals |

Application of Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring and Kinetic Analysis

Understanding reaction kinetics and mechanisms is crucial for process optimization. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time without altering the reaction environment by taking samples. spectroscopyonline.com

Real-time Monitoring: Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products as the reaction progresses. spectroscopyonline.com This is particularly useful for identifying transient or unstable intermediates that would be missed by traditional offline analysis. spectroscopyonline.com

Kinetic Analysis: The data gathered from in-situ monitoring provides a detailed kinetic profile of the reaction. This information is invaluable for optimizing reaction conditions (e.g., temperature, catalyst loading, reactant concentration) to maximize yield and minimize reaction time.

Process Analytical Technology (PAT): In a manufacturing setting, these techniques are a cornerstone of PAT. They enable real-time quality control, ensuring that the synthesis of this compound meets specifications at every stage of production, aligning with the quality-by-design (QbD) paradigm.

The implementation of these analytical tools is a critical step towards developing robust, efficient, and well-understood chemical processes for the synthesis of this important chemical intermediate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-(4-Chloro-3-fluorophenyl)ethan-1-ol with high yield and purity?

- Methodology : A reflux-based approach using anhydrous ethanol as the solvent, potassium carbonate as a base, and stoichiometric control of reactants (e.g., 4-chloro-3-fluorobenzyl chloride and 4-hydroxyacetophenone derivatives) is effective. Reaction completion is monitored via TLC or colorimetric changes, followed by precipitation in cold water, filtration, and recrystallization from ethanol .

- Yield Optimization : Adjust molar ratios (e.g., 1:1.2 for ketone:benzyl chloride) and extend reaction time (6–8 hours) to maximize conversion. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves enantiomeric purity.

Q. How is the stereochemical purity of this compound analyzed?

- Chiral HPLC : Use a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase (90:10 v/v) at 1.0 mL/min flow rate. Detection at 254 nm resolves enantiomers, with retention times calibrated against racemic standards. Stereochemical purity ≥85% is achievable via asymmetric reduction using NaBH₄ with chiral ligands (e.g., (R)-BINAP) .

- NMR Validation : Compare H NMR chemical shifts of diastereomeric derivatives (e.g., Mosher esters) to confirm configuration .

Advanced Research Questions

Q. What computational methods predict the electronic and thermodynamic properties of this compound?

- Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) with exact exchange terms to model molecular orbitals, dipole moments, and vibrational frequencies. Basis sets like 6-311++G(d,p) provide accuracy for thermochemical properties (e.g., enthalpy of formation ±2.4 kcal/mol) .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation in ethanol or DMSO, correlating with experimental C NMR shifts .

Q. How can crystallographic data inconsistencies in structural determination be resolved?

- Refinement Tools : Apply SHELXL for high-resolution X-ray data, addressing twinning or disorder via iterative least-squares refinement. Validate hydrogen bonding and torsional angles against ORTEP-III graphical models .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone) to identify systematic errors in space group assignment .

Q. What strategies enhance enantioselective synthesis of this compound?

- Catalytic Asymmetric Reduction : Use Ru(II)-BINAP complexes for ketone reduction, achieving >90% enantiomeric excess (ee) under hydrogen pressure (10–50 bar) in THF at 25°C .

- Kinetic Resolution : Optimize reaction temperature (0–5°C) and solvent polarity (e.g., dichloromethane) to favor one enantiomer during dynamic kinetic asymmetric transformations (DYKAT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。